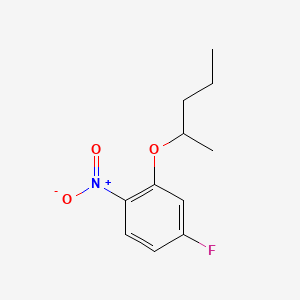

4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene

Description

Properties

IUPAC Name |

4-fluoro-1-nitro-2-pentan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO3/c1-3-4-8(2)16-11-7-9(12)5-6-10(11)13(14)15/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGXWZCNPSMBQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)OC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716519 | |

| Record name | 4-Fluoro-1-nitro-2-[(pentan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-41-1 | |

| Record name | Benzene, 4-fluoro-2-(1-methylbutoxy)-1-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-1-nitro-2-[(pentan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Etherification via Williamson Synthesis

The Williamson ether synthesis is frequently employed to attach the pentan-2-yloxy moiety. Starting with 4-fluorophenol, reaction with 2-bromopentane in the presence of a base (e.g., potassium carbonate) yields 4-fluoro-2-(pentan-2-yloxy)phenol. Subsequent nitration with a mixture of concentrated nitric and sulfuric acids introduces the nitro group at the ortho position relative to the alkoxy substituent.

Key Conditions:

Challenges in Regioselectivity

Despite the alkoxy group’s directing effects, competing para-nitration can occur due to steric hindrance near the ortho position. High dilution conditions and low temperatures (-5°C to 5°C) minimize byproduct formation, favoring ortho-nitro isomer dominance.

Multi-step Synthesis from 3-Fluoroacetophenone

A patent-derived method (US20220024850A1) outlines a four-step sequence adaptable for the target compound:

Synthetic Pathway

-

Nitration: 3-Fluoroacetophenone → 1-(5-fluoro-2-nitrophenyl)ethanone

-

Reduction: NaBH₄-mediated reduction to 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene

-

Iodination: Conversion to 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene using iodine/triphenylphosphine

-

Reductive Elimination: Sodium borohydride reduces the iodide to yield the ethyl derivative.

Modifications for Target Compound:

Replacing the ethyl group with pentan-2-yloxy requires substituting iodination with an alkoxylation step.

Critical Parameters:

-

Temperature Control: Iodination at -5°C to 5°C prevents side reactions.

-

Purification: Column chromatography or fractional distillation ensures >95% purity.

Scalability and Industrial Considerations

Challenges in Kilogram-scale Production

Chemical Reactions Analysis

4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines .

Scientific Research Applications

4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The pentan-2-yloxy group can affect the compound’s solubility and overall stability .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

*Calculated based on molecular formula C₁₁H₁₄FNO₃.

Key Observations:

Commercial Availability and Cost

- This compound : Listed as discontinued by CymitQuimica, suggesting synthesis challenges or niche demand .

- 4-Fluoro-1-nitro-2-(pentyloxy)benzene : Priced at ¥5,000/100g (China, 2024), indicating cost-effectiveness for bulk applications .

- Fluorinated Analogs : Trifluoroethoxy derivatives command premium pricing (€1,098/1g), reflecting the cost of fluorinated reagents .

Biological Activity

4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews the available data on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C11H14FNO3

- Molecular Weight : 229.24 g/mol

- CAS Number : [Not provided in the search results]

This compound features a fluorine atom and a nitro group, which are known to influence its biological properties significantly.

Research indicates that this compound may exhibit various mechanisms of action, including:

- Antimicrobial Activity : Some studies suggest that compounds with similar structures can inhibit the growth of bacteria and fungi. The presence of the nitro group is often linked to enhanced antimicrobial properties.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive.

Antimicrobial Effects

A study conducted on related compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 12.5 to 250 µg/ml against various pathogens, including Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Results indicated moderate cytotoxic effects on human cell lines, suggesting that while it may have therapeutic benefits, careful consideration of dosage is necessary to avoid adverse effects.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Activity : In vitro studies have shown that derivatives of similar structures can induce apoptosis in cancer cell lines, potentially making them candidates for cancer treatment.

- Anti-inflammatory Properties : Research has also pointed towards anti-inflammatory effects, which could be beneficial for conditions such as arthritis or other inflammatory diseases.

Q & A

Q. What are the key physicochemical properties of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene relevant to experimental design?

- Methodological Answer : Critical properties include:

Q. What safety protocols are essential when handling nitroaromatic compounds like this compound?

- Methodological Answer :

- PPE : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential vapor release (vapor pressure: 0.506 mmHg at 25°C).

- Waste Management : Segregate halogenated waste and consult professional disposal services to mitigate environmental risks.

Q. Which analytical techniques are recommended for purity assessment?

- Methodological Answer :

- HPLC/GC-MS : To quantify impurities, leveraging solubility in methanol/chloroform.

- NMR Spectroscopy : NMR resolves fluorine environments; NMR identifies alkoxy proton splitting patterns.

- Elemental Analysis : Validates stoichiometry of C, H, N, and F.

Advanced Research Questions

Q. How can retrosynthetic analysis optimize synthetic routes for this compound?

- Methodological Answer :

- AI-Driven Models : Tools like Pistachio and Reaxys predict feasible routes using nitro group introduction via nitration and alkoxy installation via Williamson ether synthesis.

- Key Steps :

Nitration of fluorobenzene derivatives at low temperatures (0–5°C) to control regioselectivity.

SN2 reaction between 2-fluoro-4-nitrophenol and 2-pentanol under basic conditions (e.g., NaH/DMF).

Q. How do steric/electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Nitro Group : Electron-withdrawing nature deactivates the ring, directing electrophiles to the para position (relative to fluorine).

- Pentan-2-yloxy Group : Steric bulk reduces accessibility to the ortho position, favoring meta substitution in some cases. Computational DFT studies validate these effects.

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- X-ray Crystallography : Resolves ambiguities in molecular geometry (e.g., confirming alkoxy group orientation).

- Isotopic Labeling : -labeling tracks nitro group behavior in dynamic processes.

- Computational Validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes.

Q. How can computational models predict environmental fate and toxicity?

- Methodological Answer :

- QSAR Models : Use Bkms_metabolic and Reaxys_biocatalysis databases to simulate biodegradation pathways.

- Ecotoxicology : Predict logP (2.1) to assess bioaccumulation potential.

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or reaction yields?

- Methodological Answer :

- Reproducibility Checks : Verify solvent purity (e.g., anhydrous DMF vs. technical grade) and reaction atmosphere (N vs. air).

- Byproduct Identification : Use LC-MS to detect side products from incomplete nitration or etherification.

Methodological Tables

Table 1 : Key Synthetic Routes and Conditions

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Nitration | HNO/HSO, 0–5°C | Slow addition to avoid poly-nitration. |

| Alkoxy Introduction | 2-Pentanol, NaH, DMF, 60°C | Use molecular sieves to dry alcohol. |

Table 2 : Computational Tools for Reaction Prediction

| Model | Application | Reference |

|---|---|---|

| Pistachio | Retrosynthetic pathway generation | |

| Reaxys | Database for precedent reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.